4,5-dichloroanthracen-9(10H)-one
Overview
Description
4,5-Dichloroanthracen-9(10H)-one is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions and a ketone group at the 9th position of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloroanthracen-9(10H)-one typically involves the chlorination of anthracene followed by oxidation. One common method is the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4,5-dichloroanthracene is then oxidized using an oxidizing agent like potassium permanganate to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and oxidation reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloroanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups replacing the chlorine atoms or modifying the ketone group.
Scientific Research Applications
4,5-Dichloroanthracen-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Medicine: Explored for its antiproliferative activity against certain cancer cell lines.
Mechanism of Action
The mechanism by which 4,5-dichloroanthracen-9(10H)-one exerts its effects involves interaction with cellular targets and pathways. In biological systems, it has been shown to inhibit keratinocyte hyperproliferation by interfering with specific signaling pathways that regulate cell growth and differentiation . The compound’s ability to interact with free radicals and other reactive species also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
9,10-Dichloroanthracene: Similar structure but lacks the ketone group.
4,5-Dichloroanthracene: Similar structure but lacks the ketone group.
Anthracene-9,10-dione: Contains a ketone group at both the 9th and 10th positions but lacks chlorine atoms.
Uniqueness
4,5-Dichloroanthracen-9(10H)-one is unique due to the presence of both chlorine atoms and a ketone group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
4,5-dichloro-10H-anthracen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O/c15-12-5-1-3-8-10(12)7-11-9(14(8)17)4-2-6-13(11)16/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRLVMGFUKGJPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)C(=O)C3=C1C(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330496 | |
Record name | 4,5-Dichloroanthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63605-29-8 | |
Record name | NSC266237 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dichloroanthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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